4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene sulfonylation and various coupling agents for the final assembly of the molecule .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thiophene sulfonyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, thiophene sulfonyl compounds, and piperidine-based molecules. Examples include:
- 4-(4-Methoxyphenyl)-1,2,4-oxadiazole
- Thiophene-2-sulfonamide
- 1-(4-Methoxyphenyl)piperidine
Uniqueness
What sets 4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14(2)26-17-7-5-15(6-8-17)19-21-20(27-22-19)16-9-11-23(12-10-16)29(24,25)18-4-3-13-28-18/h3-8,13-14,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEMMGLROFGAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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